2-Naphthohydrazide
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Naphthohydrazide, also known as 3-hydroxy-2-naphthohydrazide, is cyanide ions (CN−) . Cyanide ions are hazardous to both the environment and humans, and the development of an effective and selective chemosensor for these ions has become a pressing need .
Mode of Action
This compound interacts with its target, cyanide ions, through a process called deprotonation . This interaction results in a color change from colorless to yellow, which can be observed with the naked eye . The chemosensory potential of this compound is attributed to this deprotonation of the labile Schiff base center by cyanide ions .
Biochemical Pathways
The interaction between this compound and cyanide ions affects the supramolecular chemistry for chemical sensing . This chemistry provides a kind of host-guest compatibility between the chemosensor (this compound) and the analyte (cyanide ions) that bind with each other through weak linkages .
Pharmacokinetics
It’s worth noting that the compound exhibits a low detection limit, which suggests a high sensitivity .
Result of Action
The result of this compound’s action is a visible color change from colorless to yellow when it interacts with cyanide ions . This color change indicates the presence of cyanide ions, making this compound a useful tool for detecting these ions .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound’s selective response allows it to be used successfully for making test strips for the detection of cyanide ions . This suggests that the compound’s action, efficacy, and stability can be influenced by the conditions under which it is used.
Biochemical Analysis
Biochemical Properties
2-Naphthohydrazide interacts with cyanide ions in a selective manner . The chemosensory potential of this compound is attributed to the deprotonation of the labile Schiff base center by cyanide ions .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with cyanide ions. The compound changes color from colorless to yellow when it interacts with cyanide ions, which can be observed with the naked eye .
Molecular Mechanism
The molecular mechanism of this compound involves the deprotonation of the labile Schiff base center by cyanide ions . This interaction results in a color change, indicating the presence of cyanide ions .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. The compound has shown stability and effectiveness in sensing cyanide ions .
Metabolic Pathways
The compound’s interaction with cyanide ions suggests it may play a role in processes involving these ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthohydrazide can be synthesized through the reaction of 2-naphthoic acid with hydrazine hydrate. The reaction typically involves heating the mixture in an appropriate solvent such as ethanol or methanol. The general reaction is as follows: [ \text{C}_{11}\text{H}_8\text{O}_2 + \text{N}2\text{H}4 \rightarrow \text{C}{11}\text{H}{10}\text{N}_2\text{O} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. specific industrial methods are not widely documented.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.
Oxidation and Reduction: It can be oxidized to form corresponding naphthoic acid derivatives or reduced to form hydrazine derivatives.
Substitution Reactions: It can participate in substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Hydrazones: Formed from condensation reactions.
Naphthoic Acid Derivatives: Result from oxidation.
Hydrazine Derivatives: Result from reduction.
Scientific Research Applications
2-Naphthohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including hydrazones and Schiff bases.
Biology: Investigated for its potential as a chemosensor for detecting specific ions, such as cyanide ions.
Medicine: Studied for its potential antidiabetic properties by inhibiting enzymes like α-glucosidase.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Naphthohydrazide can be compared with other similar compounds such as:
3-Hydroxy-2-naphthoic hydrazide: Similar structure but with a hydroxyl group, used as a chemosensor for cyanide ions.
Naphthalene-2-carbohydrazide: Another hydrazide derivative of naphthalene, used in similar applications but may have different reactivity and selectivity.
Properties
IUPAC Name |
naphthalene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-13-11(14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARLPRMZJNIQGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192731 | |
Record name | 2-Naphthohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39627-84-4 | |
Record name | 2-Naphthoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39627-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039627844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Naphthoylhydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUU59P67B5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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